2-(8-((2,4-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-[8-(2,4-dichloroanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O4/c1-20-11-10(12(24)19-14(20)25)21(5-9(22)23)13(18-11)17-8-3-2-6(15)4-7(8)16/h2-4H,5H2,1H3,(H,17,18)(H,22,23)(H,19,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEWUHQTXJDFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=C(C=C(C=C3)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-((2,4-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the purine core and subsequent functionalization to introduce the dichlorophenyl and acetic acid moieties. Specific synthetic routes may vary, but they generally follow established protocols for purine derivatives.
Anticancer Activity
Research indicates that derivatives of purine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(8-((2,4-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid have been tested for their in vitro activity against human cancer cell lines. In a study assessing the cytotoxic potency of related compounds, some exhibited tumor growth inhibitory properties comparable to established chemotherapeutics such as cisplatin .
The mechanism of action for purine derivatives often involves the inhibition of nucleic acid synthesis or interference with cellular signaling pathways. Some studies suggest that these compounds may target specific kinases or enzymes involved in cell proliferation and survival.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
A study published in Cancer Research evaluated the effects of various purine derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity against multiple lines, indicating its potential as a chemotherapeutic agent . -
Antibacterial Properties
In addition to anticancer activity, some derivatives have shown antibacterial properties. For instance, compounds structurally related to our target compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus, highlighting their broad-spectrum antimicrobial potential .
Pharmacological Profile
The pharmacological profile of 2-(8-((2,4-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid suggests it could be effective in treating conditions mediated by aberrant cellular proliferation or inflammation.
Toxicity and Side Effects
While promising, the toxicity profile of this compound must be thoroughly evaluated through preclinical studies to ensure safety and efficacy before clinical application.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural variations among analogues, focusing on substituents, functional groups, and molecular properties:
Functional Group and Substituent Analysis
- Halogenated Aromatic Groups: The target compound’s 2,4-dichlorophenyl group (vs. 2,6-dichlorophenyl in ) may favor ortho/para electronic effects, enhancing binding to hydrophobic pockets. In contrast, non-halogenated substituents (e.g., 4-isopropylphenyl in ) rely on van der Waals interactions.
- Acetic Acid vs. Amide : The carboxylic acid in the target compound improves solubility at physiological pH compared to acetamide derivatives ( ), which are less ionized and more lipophilic.
- Sulfanyl vs.
- Alkyl Chain Length: The hexanoic acid chain in increases hydrophobicity, likely reducing aqueous solubility but enhancing membrane permeability compared to the shorter acetic acid chain in the target compound.
Hypothetical Pharmacokinetic and Pharmacodynamic Implications
- Solubility : Carboxylic acid derivatives (target compound, ) are more water-soluble than amides or sulfanyl-linked analogues.
- Metabolic Stability : Methyl groups at position 3 (target compound, ) may slow oxidative metabolism compared to bulkier substituents (e.g., trimethyl in ).
- Receptor Binding: The dichlorophenyl group in the target compound and could engage in halogen bonding with biomolecular targets, a feature absent in non-halogenated analogues.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer : Synthesis requires controlled temperature (0–5°C for initial reaction steps) and pyridine as a solvent to facilitate acylation. For example, analogous procedures involve reacting acetyl chloride derivatives with anthranilic acid analogs under inert conditions . Purification involves sequential washing with sodium bicarbonate (5% w/v) and recrystallization from methanol to remove unreacted intermediates. Characterization should include HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and NMR (¹H/¹³C) to confirm structural integrity .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ ~450–460 Da). Pair this with FTIR to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the purine dioxo groups and acetic acid moiety). Cross-reference with computed InChI keys (e.g.,
AAYBCPQJEUWCIW-FBCYGCLPSA-Nfor similar purine derivatives) .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria and fungi). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values. Dose-response curves should span 0.1–100 µM to capture potency trends .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the purine core and 2,4-dichlorophenyl group as pharmacophores. Validate with MD simulations (GROMACS) to assess stability in binding pockets (e.g., bacterial dihydrofolate reductase). Use QM/MM calculations to refine electronic interactions in the active site .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct meta-analysis of dose-dependent effects, focusing on assay conditions (e.g., pH, serum content). Reproduce experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Apply ANOVA to isolate variables (e.g., solvent DMSO% vs. activity) .
Q. How can reaction yields be improved while minimizing byproducts?
- Methodological Answer : Optimize stoichiometry (e.g., 1.2:1 molar ratio of dichlorophenyl precursor to purine intermediate). Introduce microwave-assisted synthesis (100°C, 30 min) to enhance kinetics. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates via flash chromatography .
Q. What advanced techniques characterize the compound’s solubility and stability?
- Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (PBS, pH 7.4). For stability, conduct forced degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS. Solubility can be enhanced by preparing sodium salts (e.g., sodium acetate analog ).
Q. How does substituent variation on the purine ring affect bioactivity?
- Methodological Answer : Synthesize analogs with methyl, hexyl, or fluorophenyl groups at the 3- and 7-positions. Compare IC₅₀ values in enzyme inhibition assays (e.g., xanthine oxidase). SAR analysis should prioritize logP (lipophilicity) and hydrogen-bonding capacity (e.g., fluorine’s electron-withdrawing effects ).
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
